molecular formula C10H18N2O B13951966 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63990-42-1

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13951966
CAS No.: 63990-42-1
M. Wt: 182.26 g/mol
InChI Key: LJFYKIBJGUDIHL-UHFFFAOYSA-N
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Description

8-Methyl-3-propionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the construction of the diazabicyclo scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective methodologies . These methods often start with acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The diazabicyclo framework allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of both the methyl and propionyl groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-10(13)12-6-8-4-5-9(7-12)11(8)2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFYKIBJGUDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC2CCC(C1)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981765
Record name 1-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63990-42-1
Record name 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-propionyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063990421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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